molecular formula C16H21N3O B7480417 2-[[4-(2-Methylpropanoyl)piperazin-1-yl]methyl]benzonitrile

2-[[4-(2-Methylpropanoyl)piperazin-1-yl]methyl]benzonitrile

Cat. No. B7480417
M. Wt: 271.36 g/mol
InChI Key: IVDABQWGVYZZRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[4-(2-Methylpropanoyl)piperazin-1-yl]methyl]benzonitrile, also known as MPB, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPB is a piperazine derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for a range of research applications.

Mechanism of Action

The mechanism of action of 2-[[4-(2-Methylpropanoyl)piperazin-1-yl]methyl]benzonitrile is not fully understood, but it is believed to involve modulation of neurotransmitter signaling pathways. 2-[[4-(2-Methylpropanoyl)piperazin-1-yl]methyl]benzonitrile has been shown to have both agonist and antagonist effects on various neurotransmitter receptors, depending on the specific receptor and the concentration of 2-[[4-(2-Methylpropanoyl)piperazin-1-yl]methyl]benzonitrile.
Biochemical and Physiological Effects:
2-[[4-(2-Methylpropanoyl)piperazin-1-yl]methyl]benzonitrile has been shown to have a variety of biochemical and physiological effects, including modulation of neurotransmitter release, inhibition of dopamine uptake, and activation of cAMP signaling pathways. 2-[[4-(2-Methylpropanoyl)piperazin-1-yl]methyl]benzonitrile has also been shown to have effects on cell proliferation and differentiation, suggesting potential applications in cancer research.

Advantages and Limitations for Lab Experiments

One advantage of 2-[[4-(2-Methylpropanoyl)piperazin-1-yl]methyl]benzonitrile is its high affinity for several neurotransmitter receptors, making it a potentially useful tool for studying the function of these receptors. However, 2-[[4-(2-Methylpropanoyl)piperazin-1-yl]methyl]benzonitrile also has limitations, including its potential toxicity and the need for careful dosing in experiments.

Future Directions

There are several potential future directions for research on 2-[[4-(2-Methylpropanoyl)piperazin-1-yl]methyl]benzonitrile. One area of interest is the development of more selective 2-[[4-(2-Methylpropanoyl)piperazin-1-yl]methyl]benzonitrile derivatives that target specific neurotransmitter receptors. Another potential direction is the use of 2-[[4-(2-Methylpropanoyl)piperazin-1-yl]methyl]benzonitrile in combination with other compounds to study complex signaling pathways. Additionally, further research is needed to fully understand the mechanism of action of 2-[[4-(2-Methylpropanoyl)piperazin-1-yl]methyl]benzonitrile and its potential applications in various research fields.

Synthesis Methods

The synthesis of 2-[[4-(2-Methylpropanoyl)piperazin-1-yl]methyl]benzonitrile involves several steps, including the reaction of 4-(2-methylpropanoyl)piperazine with benzyl chloride to form 2-[[4-(2-methylpropanoyl)piperazin-1-yl]methyl]benzyl chloride. This intermediate is then reacted with sodium cyanide to yield the final product, 2-[[4-(2-methylpropanoyl)piperazin-1-yl]methyl]benzonitrile.

Scientific Research Applications

2-[[4-(2-Methylpropanoyl)piperazin-1-yl]methyl]benzonitrile has been studied for its potential applications in a variety of scientific research fields, including neuroscience, pharmacology, and medicinal chemistry. In particular, 2-[[4-(2-Methylpropanoyl)piperazin-1-yl]methyl]benzonitrile has been shown to have affinity for several neurotransmitter receptors, including dopamine, serotonin, and norepinephrine receptors.

properties

IUPAC Name

2-[[4-(2-methylpropanoyl)piperazin-1-yl]methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O/c1-13(2)16(20)19-9-7-18(8-10-19)12-15-6-4-3-5-14(15)11-17/h3-6,13H,7-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVDABQWGVYZZRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCN(CC1)CC2=CC=CC=C2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[4-(2-Methylpropanoyl)piperazin-1-yl]methyl]benzonitrile

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